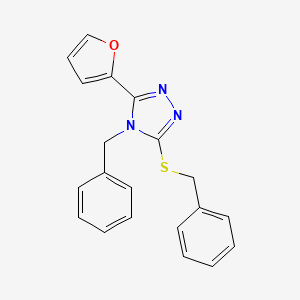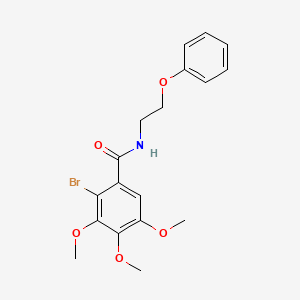
1-(4-biphenylyl)-2-phenyl-1,2-ethanedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-biphenylyl)-2-phenyl-1,2-ethanedione, also known as dibenzoylmethane (DBM), is a natural compound found in many plants and fruits. It has gained significant attention in recent years due to its potential therapeutic applications in various diseases such as cancer, inflammation, and osteoporosis.
作用机制
The mechanism of action of DBM is not fully understood, but it is believed to work through various pathways. It has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB) and the production of reactive oxygen species (ROS), both of which are involved in cancer growth and inflammation. DBM also activates the Wnt/β-catenin pathway, which is important for bone formation and maintenance.
Biochemical and Physiological Effects:
DBM has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis (cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and reduce the expression of matrix metalloproteinases (MMPs), which are involved in cancer cell invasion and metastasis. DBM also increases the expression of osteoblast-specific genes, which are important for bone formation.
实验室实验的优点和局限性
DBM has several advantages for lab experiments. It is relatively easy to synthesize and is readily available for research purposes. It also has low toxicity and is well-tolerated in animals. However, DBM has some limitations for lab experiments. It has low solubility in water, which can make it difficult to administer in vivo. In addition, the optimal dosage and duration of treatment for DBM are not well-established.
未来方向
There are several future directions for DBM research. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of DBM. Another area of interest is the investigation of the optimal dosage and duration of treatment for DBM in various diseases. Additionally, the potential combination of DBM with other drugs or therapies is also an area of interest for future research.
Conclusion:
In conclusion, DBM is a natural compound with potential therapeutic applications in various diseases such as cancer, inflammation, and osteoporosis. Its mechanism of action is not fully understood, but it is believed to work through various pathways. DBM has several advantages for lab experiments, but also has some limitations. There are several future directions for DBM research, including the development of more efficient synthesis methods and the investigation of optimal dosage and duration of treatment.
合成方法
DBM can be synthesized by the reaction of benzoyl chloride with benzene in the presence of aluminum chloride. The resulting product is then treated with sodium hydroxide to form DBM. This method is relatively simple and efficient, making DBM easily accessible for research purposes.
科学研究应用
DBM has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-cancer properties by inhibiting the growth and proliferation of cancer cells. DBM also has anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. In addition, DBM has been found to increase bone density and prevent bone loss in osteoporosis.
属性
IUPAC Name |
1-phenyl-2-(4-phenylphenyl)ethane-1,2-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14O2/c21-19(17-9-5-2-6-10-17)20(22)18-13-11-16(12-14-18)15-7-3-1-4-8-15/h1-14H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSHRSUYCTCLAFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1,1'-Biphenyl]-4-yl-2-phenyl-1,2-ethanedione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[6-(1-pyrrolidinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]-1,4-diazepane-1-carbaldehyde](/img/structure/B4896059.png)
![1-methyl-3-({[3-(3-methyl-1H-pyrazol-1-yl)propyl]amino}carbonyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B4896067.png)
![N-[5-(1-{2-[(3,5-dimethylphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydro-3-pyridazinyl)-2-methylphenyl]-2-methylpropanamide](/img/structure/B4896074.png)

![N-(3-bromophenyl)-2-[3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B4896083.png)

![ethyl [2,2,2-trichloro-1-({[(4-ethoxyphenyl)amino]carbonothioyl}amino)ethyl]carbamate](/img/structure/B4896099.png)

![N-[(2-methoxy-1-naphthyl)methyl]-1H-indazol-6-amine](/img/structure/B4896114.png)
![ethyl 6-methyl-2-{[(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4896123.png)

